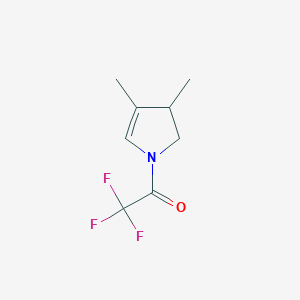
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone is an organic compound that features a pyrrole ring substituted with dimethyl groups and a trifluoroethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylpyrrole with trifluoroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the trifluoroacetyl group being introduced to the pyrrole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroethanone moiety to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug discovery and development.
Industry: Could be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which 1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethanone moiety can influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanol: Similar structure but with an alcohol group instead of a ketone.
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroacetic acid: Contains a carboxylic acid group instead of a ketone.
Uniqueness
1-(3,4-Dimethyl-2,3-dihydro-1H-pyrrol-1-yl)-2,2,2-trifluoroethanone is unique due to the presence of both the trifluoroethanone moiety and the dimethyl-substituted pyrrole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
470691-47-5 |
|---|---|
Fórmula molecular |
C8H10F3NO |
Peso molecular |
193.17 g/mol |
Nombre IUPAC |
1-(3,4-dimethyl-2,3-dihydropyrrol-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H10F3NO/c1-5-3-12(4-6(5)2)7(13)8(9,10)11/h3,6H,4H2,1-2H3 |
Clave InChI |
SXCCONCNUYPSQY-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C=C1C)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


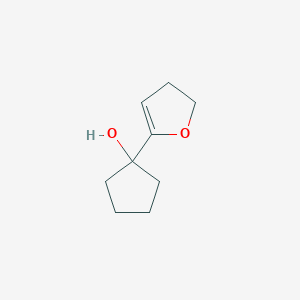
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-](/img/structure/B12895016.png)
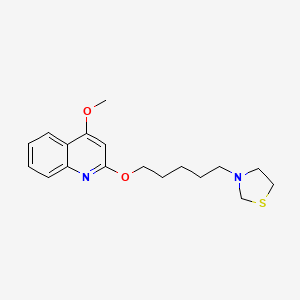
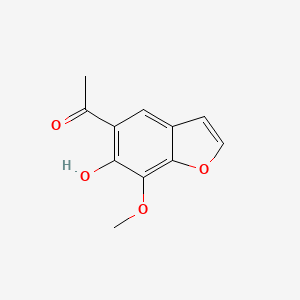
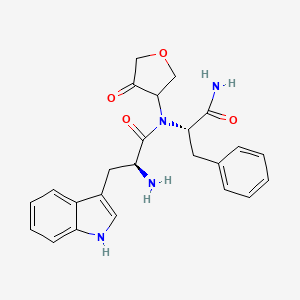

![3-(1-ethylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12895042.png)
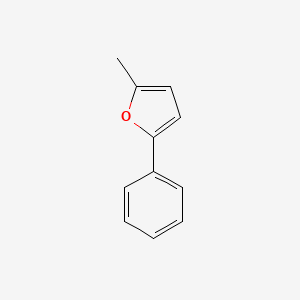

![4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline](/img/structure/B12895064.png)
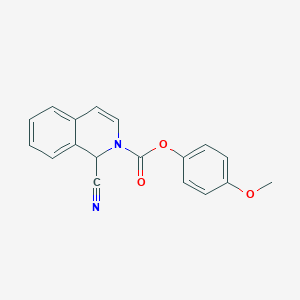
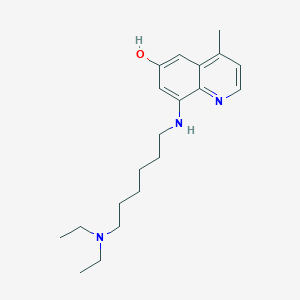
![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)
![10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B12895082.png)
